Danicalipin A
Description
Structure
2D Structure
Properties
CAS No. |
1174901-86-0 |
|---|---|
Molecular Formula |
C22H40Cl6O8S2 |
Molecular Weight |
709.4 g/mol |
IUPAC Name |
[(7R,8S,9S,10R,12S)-7,8,10,12,21,21-hexachloro-22-sulfooxydocosan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H40Cl6O8S2/c1-2-3-4-10-13-18(24)20(26)21(36-38(32,33)34)19(25)15-17(23)12-9-7-5-6-8-11-14-22(27,28)16-35-37(29,30)31/h17-21H,2-16H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,18+,19+,20+,21-/m0/s1 |
InChI Key |
PWBCODFOAWWVMF-QSUVIHHLSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H]([C@H]([C@@H](C[C@H](CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Canonical SMILES |
CCCCCCC(C(C(C(CC(CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors
Origins of the Aliphatic Chain Structure
The foundation of Danicalipin A is a long, unbranched aliphatic chain. nih.gov Early biosynthetic investigations revealed that this carbon backbone is assembled first and subsequently decorated with chlorine and sulfate (B86663) functional groups. pitt.eduscite.ai
The biosynthesis of the this compound backbone is deeply integrated with the conventional fatty acid synthesis pathway. wikipedia.orgpitt.edu Studies using radiolabeled precursors in O. danica cultures have provided significant insights into this process. It has been demonstrated that simple building blocks like acetate (B1210297) and malonate are readily incorporated into the final chlorosulfolipid structure. scite.ai
The pathway proceeds through the formation of long-chain saturated fatty acids. ethz.ch Specifically, docosanoic acid (a 22-carbon saturated fatty acid) has been identified as a key intermediate. wikipedia.orgethz.ch The proposed biosynthetic sequence, supported by labeling experiments, begins with the standard fatty acid synthesis machinery to produce the C22 chain. acs.orgnih.gov This docosanoic acid molecule then undergoes hydroxylation at the C-14 position, catalyzed by an oxygenase that uses molecular oxygen, to form 14-hydroxydocosanoic acid. wikipedia.orgethz.ch Subsequent reduction of the carboxylic acid group yields docosane-1,14-diol, the direct precursor to the functionalization steps. ethz.chacs.orgnih.gov This sequence confirms that the fundamental aliphatic structure is established before the addition of sulfate and chlorine atoms. ethz.ch
Enzymatic Functionalization Processes
Once the docosane-1,14-diol backbone is formed, a series of enzymatic reactions install the characteristic sulfate and chloro groups. These processes are highly specific and are crucial for the final structure of this compound.
Evidence from biosynthetic studies indicates that sulfation precedes chlorination. ethz.ch The transfer of sulfate groups to the docosane-1,14-diol intermediate is an enzyme-mediated process. wikipedia.orgnih.gov The universal sulfate donor in biological systems, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is utilized for this reaction. wikipedia.orgethz.ch An enzyme, presumed to be a sulfotransferase, catalyzes the transfer of the sulfate moiety from PAPS to both the primary (C-1) and secondary (C-14) hydroxyl groups of the diol. pitt.eduethz.chnih.gov This results in the formation of docosane-1,14-disulfate, which then enters the chlorination phase of the pathway. ethz.chnih.gov The transformation of 14C-labeled docosane-1,14-disulfate into the final chlorinated product in O. danica confirmed its role as a biosynthetic intermediate. ethz.ch
A remarkable feature of this compound is the presence of multiple chlorine atoms on unactivated sp³-hybridized carbon atoms. nih.gov This type of functionalization is chemically challenging and points towards a powerful enzymatic system. nih.govnih.gov The chlorination is a stepwise process, where less chlorinated lipids can be further chlorinated if re-exposed to the enzymatic machinery of the alga. nih.gov This suggests a sequential, though not necessarily ordered, addition of chlorine atoms. ethz.ch
The mechanism cannot proceed via electrophilic chlorinating species generated by common haloperoxidases, as these typically react with electron-rich centers, not unactivated C-H bonds. nih.gov This led to the postulation of a free-radical mechanism for the chlorination. ethz.chnih.gov
The enzymatic machinery responsible for the chlorination of the this compound precursor belongs to the class of α-ketoglutarate-dependent non-heme iron halogenases. wikipedia.orgnih.govmdpi.com These enzymes are known to be capable of halogenating unactivated aliphatic C-H bonds, a feat that is difficult to achieve with synthetic chemistry. nih.govbiorxiv.org
The catalytic cycle of a non-heme iron halogenase involves the activation of molecular oxygen at an iron(II) center, which also binds α-ketoglutarate. mdpi.com This reaction generates a highly reactive high-valent iron(IV)-oxo intermediate. mdpi.comrsc.org This potent oxidizing species is capable of abstracting a hydrogen atom from an unactivated carbon on the substrate (the docosane-1,14-disulfate), creating a substrate radical and an iron(III)-hydroxo species. mdpi.com In the final step, a chloride ion bound to the iron center is transferred to the substrate radical in a "rebound" mechanism, resulting in the chlorinated product and regenerating the resting state of the enzyme. mdpi.comrsc.org The remarkable regio- and stereoselectivity of the chlorination in this compound is dictated by the precise positioning of the substrate within the enzyme's active site, which controls which specific C-H bonds are presented to the iron(IV)-oxo species for activation. nih.govmdpi.com
Total Synthesis Strategies and Methodological Advancements
First-Generation Approaches to Danicalipin A
The initial synthetic routes towards this compound were foundational in demonstrating the feasibility of constructing such a molecule. These first-generation syntheses provided crucial insights into the reactivity and stability of the polychlorinated intermediates involved. nih.govresearchgate.net A key strategy in these early approaches was to introduce the polar functional groups, including the chlorine and sulfate (B86663) moieties, through the oxidation of alkene precursors. nih.govresearchgate.net This method allowed for the initial construction of the carbon skeleton, followed by the installation of the characteristic functional groups. nih.gov
The first successful synthesis of racemic this compound utilized a strategy where all polar functional groups were introduced via alkene oxidation reactions. nih.govresearchgate.net This approach was developed after an initial, ultimately intractable route targeting Mytilipin A, which involved intermediates with β-chloroaldehyde functionalities, proved unsuccessful. nih.govresearchgate.net The lessons learned from these early attempts were leveraged to create a viable pathway to this compound. nih.gov This strategy was adaptable and also enabled an enantioselective synthesis of the related chlorosulfolipid, Malhamensilipin A. nih.gov The work not only achieved the synthesis but also played a critical role in the complete determination of this compound's stereochemistry. nih.gov
Second-Generation and Asymmetric Synthetic Routes
In response to the limitations of earlier methods, second-generation syntheses were developed. These new routes aimed for greater efficiency, stereocontrol, and broader applicability to other related chlorosulfolipids. nih.govacs.org Key advancements included the development of highly stereocontrolled additions to sensitive α,β-dichloroaldehydes and the implementation of a Z-selective alkene cross metathesis to replace the problematic Wittig olefination. nih.govnih.gov These improvements led to a significantly shorter and more effective synthesis of enantioenriched this compound in just nine steps. nih.gov
A cornerstone of the second-generation strategy was the development of reliable methods for diastereoselective additions to highly sensitive α,β-dichloroaldehydes. nih.govnih.gov Early attempts using Grignard reagents, organolithium compounds, or Lewis acid-catalyzed additions of π-nucleophiles to these aldehydes were unsuccessful. nih.govacs.org A breakthrough was achieved by developing mild and highly diastereoselective haloallylation conditions. nih.govacs.org
Further investigation into asymmetric carbonyl additions to α,β-dichloroaldehydes was undertaken to produce enantioenriched products. nih.govacs.org While the use of chiral Oehlschlager/Brown haloallylborane reagents resulted in poor enantioselectivity, a more successful approach was found using a chiral zinc catalyst derived from a bipyridine ligand, as per a procedure developed by Kobayashi. nih.govacs.org This method afforded the desired product in moderate enantiopurity with useful selectivity. nih.gov
| Reagent/Catalyst System | Outcome |
| Grignard, Organolithium Reagents | Failed |
| Lewis Acid-Catalyzed π-Nucleophile Additions | Failed |
| (Z)-γ-chloroallylstannane / BF₃·OEt₂ on α-chloroisovaleraldehyde | High diastereoselectivity for undesired syn,syn-isomer. acs.org |
| Chiral Oehlschlager/Brown haloallylborane reagents | Poor enantioselectivity in kinetic resolution. nih.govacs.org |
| Chiral zinc catalyst with bipyridine ligand (Kobayashi procedure) | Moderate enantiopurity and useful selectivity factors. nih.govacs.org |
A significant innovation in the second-generation synthesis was the use of kinetic resolution on complex chlorinated vinyl epoxide intermediates. nih.govnih.govacs.org This step was crucial for establishing the stereochemistry required for the natural product. The development of this method, in conjunction with stereocontrolled additions and improved convergent steps, was instrumental in achieving an efficient synthesis of enantioenriched this compound and related compounds. nih.govnih.gov
A major advancement in the second-generation approach was the replacement of the unreliable Wittig reaction with a convergent Z-selective alkene cross metathesis. nih.govnih.govacs.org This modern olefination strategy provided a more robust and stereoselective method for joining the key fragments of the molecule. nih.gov
| Catalyst | Substrate | Alkene Partner | Result |
| Catalyst 60 (1 mol%) | cis-vinyl epoxide 30 | 1-hexene | 12% conversion, exquisite Z-selectivity. acs.org |
| Catalyst 60 | cis-vinyl epoxide 30 | Alkene partner 70 | Produced desired (Z)-alkene for this compound as a single isomer. nih.govacs.org |
| Catalyst 60 (10 mol%) | unchlorinated cis-vinyl epoxide 79 | 1-decene | Complete conversion, 83% isolated yield, >20:1 Z:E selectivity. acs.org |
1,3-Dipolar Coupling Strategies for Absolute Configuration Confirmation
A significant breakthrough in understanding the precise three-dimensional structure of (+)-Danicalipin A was the application of a convergent asymmetric total synthesis that utilized a 1,3-dipolar cycloaddition. acs.orgnih.govacs.org This strategic approach not only enabled the efficient construction of the complex polychlorinated molecular framework but also served as the definitive method for confirming the absolute configuration of the natural product. acs.orgnih.govacs.orgresearchmap.jp
The synthesis involved the stereoselective joining of two key chlorinated fragments, a C1-C11 fragment and a C12-C22 fragment, via this powerful C-C bond-forming reaction. acs.org This convergent strategy is notable for its efficiency, bringing together two advanced intermediates in a late-stage step to form the target molecule's backbone. acs.orgresearchgate.net The successful execution of this synthesis and the subsequent comparison of the synthetic molecule's properties with those of the natural isolate provided unequivocal proof of its absolute stereochemistry. nih.govacs.org This work established a flexible synthetic route that could potentially provide access to all stereoisomers of this compound for further toxicological and structure-activity relationship studies. acs.org
Synthetic Approaches to Halogenated Analogs of this compound
Inspired by the unique structure of this compound and the observation that the producing alga, Ochromonas danica, could incorporate bromide into its lipids when grown in a bromide-rich medium, researchers have pursued the total synthesis of halogenated analogs. ethz.ch This research aims to investigate the influence of different halogens on the molecule's chemical properties, conformation, and biological activity. ethz.chnih.gov The total syntheses of (+)-Bromothis compound and (±)-Fluorothis compound have been successfully accomplished, providing valuable insights into how halogen substitution affects the molecule's characteristics. ethz.chrero.ch
Bromothis compound and Fluorothis compound Syntheses
The syntheses of bromo- and fluoro-analogs of this compound presented unique challenges and required the development of specific methodological approaches to incorporate these alternative halogens.
Bromothis compound Synthesis
The first asymmetric total synthesis of (+)-Bromothis compound was achieved through a multi-step sequence. ethz.ch The synthesis began with the preparation of a C1-C11 fragment starting from 10-undecen-1-ol. Key steps included the introduction of a geminal dibromide, which was subsequently reduced and protected. ethz.ch The synthesis of the second major fragment involved a double Appel substitution on a 1,3-diol to create a tetrabrominated compound as a single diastereomer. ethz.ch Further bromination of a diol intermediate was achieved with PhNMe3Br3. ethz.ch The final step involved sulfation to yield (+)-Bromothis compound. ethz.ch Extensive NMR studies, specifically J-based configuration analysis, confirmed that the relative configuration and the ground-state conformation of Bromothis compound in solution are identical to those of natural this compound. ethz.chnih.gov
| Key Intermediate | Starting Material | Key Transformation | Yield |
| C1-C11 Aldoxime Fragment | 10-undecen-1-ol | gem-Dibromination, Reduction, Oxidation, Aldoxime formation | Not specified |
| Hexabromodiol | Not specified | Double Appel substitution, Bromination | 9:1 dr |
| (+)-Bromothis compound | Hexabromodiol | Sulfation | 99% |
Fluorothis compound Synthesis
The total synthesis of (±)-Fluorothis compound was also accomplished, providing a rare example of an acyclic vicinal polyfluoride with an unsymmetrical substitution pattern. ethz.chethz.ch The synthesis was achieved in 12 steps for the longest linear sequence, starting from undec-10-enal. ethz.ch
The introduction of fluorine atoms proved challenging. The first fluorine was introduced at the C16 position via the ring-opening of a benzyloxy epoxide with Et3N·(HF)3 at high temperature, affording the fluorohydrin as a single regio- and diastereomer. ethz.ch The second fluoride (B91410) installation at C15 required extensive experimentation, ultimately achieved using a mixture of F9C4SO2F, Et3N·(HF)3, and DBU. ethz.ch A critical step in forming the core structure involved the deoxyfluorination of a 1,3-diol using (MeOCH2CH2)2NSF3, which yielded the desired difluorinated compound. ethz.ch The synthesis was completed by hydrogenolytic cleavage of a benzyl (B1604629) ether and a final sulfation step with SO3·pyridine to afford (±)-Fluorothis compound. ethz.ch J-based configuration analysis revealed that, like its bromo-counterpart, Fluorothis compound adopts a solution-state conformation identical to this compound. ethz.chnih.gov
| Key Transformation | Reagents | Yield | Notes |
| C16 Fluorination | Et3N·(HF)3, 150 °C | 81% | Single regio- and diastereomer |
| C15 Fluorination | F9C4SO2F, Et3N·(HF)3, DBU | 38% | Single diastereomer |
| 1,3-Diol Difluorination | (MeOCH2CH2)2NSF3 | 42% (over 2 steps) | Followed by hydrogenolysis |
| Final Sulfation | SO3·pyridine | 93% | Afforded (±)-Fluorothis compound |
Molecular and Cellular Mechanisms of Biological Activity
Effects on Cellular Membrane Integrity and Permeability
Studies have demonstrated that Danicalipin A compromises the integrity of cellular membranes. ethz.ch This effect is not specific to a particular cell type, having been observed in both mammalian cell lines and gram-negative bacteria. ethz.chnih.gov The interaction appears to involve the insertion of the molecule into the lipid bilayer, which disrupts the normal packing of phospholipids (B1166683) and increases membrane permeability. nih.govacs.orgnih.gov
A key indicator of this compound's effect on membrane integrity is its ability to enhance the uptake of fluorescent dyes that are normally excluded from healthy cells. nih.govbgu.ac.il In experiments with human colorectal (HT-29) and murine liver (Hepa 1-6) cell lines, exposure to this compound led to a significant increase in the uptake of Sytox Green, a dye that only penetrates cells with compromised plasma membranes. ethz.chethz.ch A clear positive correlation was observed between the concentration of this compound and the number of cells stained with Sytox Green. ethz.ch
This membrane-permeabilizing effect also extends to bacterial cells. In E. coli, this compound was shown to facilitate the uptake of the DNA stain Hoechst 33342. ethz.chrsc.org At a concentration of 125 μM, this compound increased the incorporation of the dye five-fold compared to the control group. nih.gov These findings collectively indicate that this compound enhances membrane permeability across different biological systems. ethz.chnih.gov
Table 1: Effect of this compound and Analogs on Fluorophore Uptake in HT-29 Cells
| Compound | Concentration (µM) | Sytox Green Staining (Compromised Membranes) |
|---|---|---|
| This compound (1) | 10 | Strongly Positive |
| This compound (1) | 2 | Positive |
| Non-sulfated chlorolipid (16) | 10 | Minimal/Negative |
| Non-sulfated chlorolipid (16) | 2 | Minimal/Negative |
| Non-chlorinated disulfate (17) | 10 | Minimal/Negative |
| Non-chlorinated disulfate (17) | 5 | Minimal/Negative |
Data sourced from Bailey et al. (2016). ethz.chethz.ch
Biophysical studies combining techniques like small-angle X-ray scattering (SAXS) and cryogenic electron microscopy (cryo-EM) have revealed the specific structural changes this compound induces in lipid bilayers. nih.govacs.orgnih.gov this compound inserts into the lipid bilayer, specifically at the headgroup region or the hydrophilic-hydrophobic interface. nih.govnih.gov This insertion disrupts the orderly packing of the lipid tails, leading to a fluidizing effect on the membrane. nih.govacs.org It allows even saturated lipids, which typically form more rigid structures, to create fluid bilayers. nih.govnih.gov
The specific three-dimensional shape of this compound is critical for its interaction with membranes. ethz.chethz.ch The presence of multiple chlorine atoms along the aliphatic chain induces specific conformational preferences. nih.gov Gauche interactions between vicinal chlorines are hypothesized to force the molecule to adopt a kinked or bent conformation. nih.gov
This pre-organized, kinked shape is believed to be crucial for its membrane-disrupting activity. ethz.ch A proposed model suggests that this conformation allows this compound to insert optimally at the hydrophobic/hydrophilic interface of the bilayer. nih.gov In this position, the charged sulfate (B86663) groups can remain hydrated in the aqueous environment while the hydrophobic, chlorinated portions are buried within the nonpolar region of the membrane. nih.gov This specific orientation and the space occupied by the kinked structure displaces lipid headgroups and disorders the acyl chains, leading to the observed fluidization and thinning. nih.gov
Structural Requirements for Biological Efficacy
The biological activity of this compound is highly dependent on its specific chemical structure. The presence of both chlorine and sulfate groups, as well as the precise stereochemistry of the halogenated carbons, are all essential for its characteristic effects on cell membranes. ethz.chnih.govrsc.org
Comparative studies using synthetic analogs of this compound have unequivocally demonstrated that both the chlorine and sulfate functional groups are necessary for its biological activity. ethz.chnih.govbgu.ac.il An analog lacking the chlorine atoms (1,14-docosane disulfate) and a precursor lacking the sulfate groups (the corresponding diol) were both found to have significantly diminished effects on membrane integrity compared to the natural product. ethz.chnih.gov
When tested on HT-29 cells, neither the non-chlorinated nor the non-sulfated analog induced significant uptake of Sytox Green at concentrations where this compound showed a strong effect. ethz.ch This indicates that neither the sulfated aliphatic chain alone nor the chlorinated backbone by itself is sufficient to compromise the cell membrane. ethz.ch The synergistic action of both the sulfates and the chlorines is required for the potent membrane-permeabilizing activity of this compound. ethz.chnih.govlookchem.com
The precise pattern and stereochemistry of chlorination are critical determinants of this compound's membrane-altering capabilities. nih.govacs.org Studies on synthetic diastereomers of this compound revealed that even subtle changes to the stereoconfiguration of the chlorinated carbons can lead to dramatically different biological profiles. nih.govrsc.org
For instance, (+)-16-epi-danicalipin A, a synthetic diastereomer, showed a reduced ability to increase membrane permeability in E. coli compared to the natural compound. nih.govrsc.org More strikingly, another diastereomer, (+)-11,15-di-epi-danicalipin A, which is characterized by a more flexible structure, displayed no permeability-enhancing activity at all, even at toxic concentrations. nih.govrsc.org This suggests that a specific, relatively rigid conformation, dictated by the natural chlorination pattern, is essential for structurally compromising phospholipid membranes. nih.govrsc.org
Furthermore, the degree of chlorination is also vital. Synthetic unchlorinated and monochlorinated analogs fail to thin and fluidize lipid bilayers to the same extent as the fully chlorinated natural product. nih.govnih.gov This halogenation-dependent activity is likely due to the way chlorine atoms influence the molecule's conformation and its ability to partition into and disrupt the lipid bilayer. nih.govresearchgate.net
Table 2: Permeability Enhancement in E. coli by this compound and its Diastereomers
| Compound | Concentration (µM) | Fold Increase in Hoechst 33342 Fluorescence |
|---|---|---|
| (+)-Danicalipin A (1) | 125 | ~5-fold |
| (+)-16-epi-Danicalipin A (2) | 125 | ~3-fold |
| (+)-11,15-di-epi-Danicalipin A (3) | ≥250 | No Enhancement |
Unresolved Questions Regarding Specific Biological Targets
Despite advancements in the total synthesis of this compound and preliminary investigations into its biological effects, significant questions regarding its precise molecular and cellular mechanisms remain unanswered. The specific biological targets with which this compound interacts to elicit its effects are still largely enigmatic, presenting a key area for future research. nih.gov
A primary observation is that this compound impacts the integrity of cell membranes in both Gram-negative bacteria and various mammalian cell lines. nih.govethz.ch It has been demonstrated to increase the permeability of these membranes, facilitating the uptake of fluorescent dyes like Hoechst 33342. ethz.chbgu.ac.il Research suggests that this compound likely inserts itself into the headgroup region of the lipid bilayer, which in turn alters the structure and fluidity of the membrane. researchgate.netnih.gov However, the specific molecular components—be they lipid domains, membrane-associated proteins, or other structures—that this compound directly binds to or interacts with to cause these changes have not been identified. The unusual structure of the molecule, which features a charged sulfate group positioned within the hydrophobic chain, appears inconsistent with the architecture of a typical lipid bilayer, raising fundamental questions about how it organizes and stabilizes within the membrane environment. researchgate.netnih.gov
Furthermore, studies on synthetic diastereomers of this compound have revealed that its biological activity is highly dependent on its stereochemistry, which points towards a specific, yet unknown, mode of action. nih.gov For example, while the natural (+)-Danicalipin A and its 16-epi diastereomer increase membrane permeability, the 11,15-di-epi diastereomer does not show this effect. nih.gov Interestingly, this same non-permeabilizing diastereomer exhibits greater cytotoxicity towards the HT-29 human colorectal cancer cell line compared to the natural compound. nih.gov This differential activity suggests that the targets for cytotoxicity and membrane permeabilization may be distinct, or that the interactions required to trigger these effects are subtly different. The precise targets that account for these variations in the biological profile remain unknown. While it has been theorized that the observed toxicity could stem from general detergent-like properties leading to enzyme denaturation, specific enzymes affected by this compound have not been conclusively identified. ethz.ch
An early hypothesis regarding the integration of chlorosulfolipids into membranes suggested the need for an additional chemical entity, such as a divalent metal cation like Mg2+, to offset the negative charges of the sulfate groups at physiological pH and ensure membrane stability. ethz.ch Whether this compound's function involves forming a complex with metal ions or other cofactors within the membrane is a question that remains to be explored.
Research Findings on Biological Activity of this compound and its Diastereomers
The following table summarizes the comparative biological activities of (+)-Danicalipin A and two of its unnatural diastereomers, highlighting the unresolved relationship between stereochemical structure and specific biological effect.
| Compound/Isomer | Effect on E. coli Membrane Permeability | Cytotoxicity (EC₅₀ in µM) against HT-29 Cells |
| (+)-Danicalipin A (1) | Causes increased permeability | 14.7 ± 0.4 |
| 16-epi-danicalipin A (2) | Causes increased permeability | 10.9 ± 0.1 |
| 11,15-di-epi-danicalipin A (3) | No effect on permeability | 3.7 ± 0.6 |
| Data sourced from a comparative study on the biological investigations of this compound and its diastereomers. nih.gov |
The data clearly indicate that subtle changes in the stereochemistry of the chlorinated chain lead to significant divergence in biological function. The greater cytotoxicity of the C11,C15-epimer, coupled with its inability to increase membrane permeability in the same assay, strongly implies the existence of specific molecular targets that are sensitive to the three-dimensional structure of the lipid, though these targets are yet to be discovered. nih.gov
Structure Activity Relationship Sar Studies of Danicalipin a and Its Derivatives
Influence of Halogenation Patterns on Biological Activity
The extensive chlorination of Danicalipin A is a defining characteristic and plays a pivotal role in its biological function. Halogenation is known to affect a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govrsc.org In the case of this compound, the specific arrangement and number of chlorine atoms are critical for its ability to interact with and disrupt cell membranes. researchgate.netnih.gov
Impact of Sulfation on Biological Activity
The sulfate (B86663) groups of this compound are another critical component contributing to its amphiphilic nature and biological function.
Effects of Varied Sulfate Substitution
The presence and positioning of the sulfate esters are crucial for the biological activity of this compound. Along with the chlorine atoms, the sulfate groups are necessary for the molecule to effectively increase the permeability of both bacterial and mammalian cell membranes. ethz.chnih.gov The amphiphilic character endowed by the sulfate groups is considered essential for its activity. researchgate.net For instance, a trisulfated derivative of this compound showed considerably decreased toxicity against brine shrimp, indicating that the specific sulfation pattern is vital. researchgate.net This suggests that while the molecule's detergent-like properties contribute to its toxicity, the precise arrangement of polar sulfate groups is a key factor. nih.gov
Conformational Effects and Diastereomer Studies
The three-dimensional structure and conformational flexibility of this compound are intimately linked to its biological activity. The complex array of stereocenters and chlorine atoms imposes significant conformational constraints on the molecule. nih.govrsc.org
Correlation of Solution-State Flexibility with Biological Profile
Studies involving synthetic diastereomers of this compound have revealed a strong correlation between the molecule's solution-state conformation and its biological effects. nih.govrsc.orgethz.ch By altering the stereochemistry at specific positions, researchers have created diastereomers with different conformational preferences and, consequently, distinct biological activities. nih.govrsc.org
For example, two diastereomers, (+)-16-epi-danicalipin A and (+)-11,15-di-epi-danicalipin A, were synthesized and studied. nih.govrsc.orgnih.gov While (+)-16-epi-danicalipin A exhibited similar effects on membrane permeability to the natural (+)-danicalipin A, the more flexible (+)-11,15-di-epi-danicalipin A had no such effect. nih.govrsc.org This striking difference in activity is attributed to differences in their solution-state flexibility. nih.govrsc.org The chlorinated segments of natural this compound and its 16-epi diastereomer adopt well-defined conformations in solution. In contrast, the 11,15-di-epi diastereomer is more flexible, existing as a mixture of rapidly interconverting conformers. nih.govrsc.org
This ill-defined molecular shape and higher flexibility of the 11,15-di-epi-danicalipin A render it incapable of compromising membranes in the same way as the more rigid natural product and its 16-epi analogue. ethz.ch Interestingly, despite its inability to affect membrane permeability, the C11,C15-epimer was found to be more toxic to HT-29 cells than both the natural form and the C16-epimer. nih.govrsc.orgrsc.org This suggests that different structural features may be responsible for membrane disruption and cytotoxicity.
The following table summarizes the comparative biological activities of this compound and its diastereomers:
| Compound | Effect on E. coli Membrane Permeability (at 125 µM) | Cytotoxicity (EC50) against HT-29 cells (µM) |
| (+)-Danicalipin A | 5-fold increase | 14.7 ± 0.4 |
| (+)-16-epi-Danicalipin A | 3-fold increase | 10.9 ± 0.1 |
| (+)-11,15-di-epi-Danicalipin A | No enhancement | 3.7 ± 0.6 |
Data sourced from Boshkow et al., 2017. rsc.orgrsc.org
These findings underscore that the specific, relatively rigid conformation of natural this compound is crucial for its ability to structurally compromise phospholipid-based membranes. nih.govrsc.org
Enantioselective Binding and Energetic Contributions
The stereochemically complex nature of this compound has prompted investigations into its enantioselective binding properties, particularly utilizing synthetic fragments of the molecule. Studies involving enantiopure alleno-acetylenic cage (AAC) receptors have provided significant insights into the molecular recognition and energetic contributions of these interactions. nih.govresearchgate.netacs.org
Theoretical, solution (NMR), and solid-state (X-ray) investigations of host-guest complexes formed between AAC receptors and various achiral and chiral derivatives of the this compound chlorohydrin core have been conducted. nih.gov These studies have elucidated the conformational preferences of these fragments within a confined, largely hydrophobic environment. nih.gov A key finding is that the binding mode of the guest molecules is generally conserved, which allows for a systematic analysis of how functional group substitutions impact the Gibbs binding energies (ΔG). nih.govresearchgate.netacs.org
Enantioselective binding of chiral guests to the AAC receptors has been demonstrated, with energetic differences (ΔΔG) at 293 K of up to 0.7 kcal mol⁻¹ observed between diastereoisomeric complexes. nih.govresearchgate.netacs.org This enantioselectivity is driven by a combination of hydrogen-bonding, halogen-bonding, and dispersion interactions between the host and the guest molecule. nih.govresearchgate.net
Calorimetric studies using Isothermal Titration Calorimetry (ITC) have further dissected the energetic contributions to this enantioselective binding. These studies reveal that the stronger binding of one enantiomer is associated with a greater enthalpic gain (ΔH). However, this favorable enthalpy is counteracted by a larger entropic penalty (TΔS), which is a consequence of the tighter and more ordered binding of that enantiomer within the receptor cavity. nih.govresearchgate.netacs.org
Quantitative Approaches in Structure-Activity Relationship Analysis
While formal Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented, several studies have provided quantitative data that illuminate the relationship between its structure and biological activity. These approaches rely on comparing the measured activities of this compound and its synthetic analogs and diastereomers.
A key aspect of these quantitative studies is the evaluation of toxicity, often measured as the half-maximal lethal concentration (LC50) or half-maximal effective concentration (EC50) against various cell lines or organisms like the brine shrimp (Artemia salina). These studies have underscored the critical role of the specific chlorination pattern in the bioactivity of this compound.
One study systematically investigated the toxicity of this compound and its analogs with varying degrees of chlorination against different mammalian cell lines. The results, summarized in the table below, indicate that this compound, with its hexachlorinated structure, is the most potent among the tested analogs, suggesting an optimal chlorination pattern for toxicity.
| Compound | Number of Chlorine Atoms | LC50 (μM) vs. HT-29 cells | LC50 (μM) vs. A549 cells | LC50 (μM) vs. Hepa 1-6 cells |
|---|---|---|---|---|
| Monochloro-DDS | 1 | 264.3 ± 4.3 | 104 ± 1.0 | 40.1 ± 0.5 |
| Dichloro-DDS | 2 | 151.8 ± 5.2 | 104 ± 1.0 | 72.0 ± 2.0 |
| Trichloro-DDS | 3 | 67.5 ± 1.0 | 39.5 ± 0.7 | 24.2 ± 0.3 |
| Tetrachloro-DDS | 4 | 82.9 ± 4.8 | 36.7 ± 1.5 | 29.6 ± 0.6 |
| Pentachloro-DDS | 5 | 27.3 ± 0.2 | 42.8 ± 0.9 | 23.6 ± 0.1 |
| This compound | 6 | 15.5 ± 1.2 | 24.1 ± 0.2 | 14.3 ± 0.7 |
| Heptachloro-DDS | 7 | 31.4 ± 0.2 | 26.8 ± 0.4 | 24.8 ± 0.2 |
Further quantitative studies have explored the impact of stereochemistry on biological activity by comparing this compound with its diastereomers. The toxicity of (+)-Danicalipin A, (+)-16-epi-Danicalipin A, and (+)-11,15-di-epi-Danicalipin A against brine shrimp was examined. The results indicate that while chlorination is crucial for toxicity (all diastereomers were significantly more toxic than the non-chlorinated parent lipid, 1,14-docosane disulfate), the specific configuration of the stereocenters did not dramatically influence brine shrimp toxicity in this case. rsc.org
| Compound | LC50 (μM) vs. Brine Shrimp (Artemia salina) |
|---|---|
| (+)-Danicalipin A | 2.5 |
| (+)-16-epi-Danicalipin A | 5.7 |
| (+)-11,15-di-epi-Danicalipin A | 4.5 |
However, the impact of stereochemistry becomes more apparent when assessing effects on membrane permeability. Studies on Gram-negative bacteria (E. coli) and mammalian cell lines showed that while (+)-16-epi-Danicalipin A behaved similarly to the natural (+)-Danicalipin A, the more flexible (+)-11,15-di-epi-Danicalipin A had no effect on membrane permeability. escholarship.org This suggests that a specific, rigid conformation is necessary for this particular biological action.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for probing the detailed structural and conformational features of Danicalipin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy for J-based Configuration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration and solution-state conformation of this compound. ethz.ch A key technique employed is J-based configuration analysis (JBCA), which relies on the measurement of scalar coupling constants (J-couplings) between adjacent protons. ethz.chnih.gov These J-values are dependent on the dihedral angle between the coupled nuclei, providing critical information about the stereochemical relationships and conformational preferences of the molecule in solution.
In the study of this compound and its analogues, extensive NMR studies have been conducted to determine their ground-state conformations. ethz.ch For instance, the analysis of homonuclear proton coupling constants, in conjunction with heteronuclear coupling values from experiments like HETLOC and HSQMBC, has been instrumental. nih.gov Small homonuclear and heteronuclear J values between specific methine protons, such as those at C-11/C-12, C-13/C-14, and C-15/C-16, have provided evidence for particular rotameric states. nih.gov
Table 1: Representative Proton NMR Coupling Constants for a this compound-related Derivative nih.gov
| Coupled Protons | 3JH-H (Hz) | Inferred Torsional Relationship |
| H-11 / H-12 | 2.3 | threo |
| H-13 / H-14 | 1.0 | threo |
| H-15 / H-16 | 1.3 | threo |
Electronic Circular Dichroism (ECD) for Chiroptical Properties
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules by measuring the differential absorption of left and right circularly polarized light. encyclopedia.pub ECD is particularly valuable for determining the absolute configuration of complex natural products like this compound. grafiati.com
The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure. rsc.org For molecules that are UV-transparent, derivatization with a chromophoric probe can be employed to induce a measurable ECD signal. nih.gov However, for complex molecules, computational methods are often used in conjunction with experimental data. nih.gov Quantum-mechanical calculations, such as those based on Density Functional Theory (DFT), can predict the ECD spectra for different possible stereoisomers. rsc.org By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the molecule can be assigned with a high degree of confidence. nih.gov
In the context of complex molecules, ECD spectroscopy can be used to differentiate between diastereomers and to study supramolecular interactions. rsc.orgrsc.org The technique is a powerful tool for the structural elucidation of chiral compounds, complementing the information obtained from NMR spectroscopy. grafiati.com
Mass Spectrometry-Based Characterization
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Complex Mixtures
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an essential tool for the characterization of this compound, especially when it is part of a complex mixture. ethz.ch This technique is used to accurately determine the molecular weight and elemental formula of a compound. wisdomlib.org HR-ESI-MS is particularly useful for analyzing polar and thermally labile molecules like this compound.
The "high-resolution" aspect of this technique allows for the differentiation of molecules with very similar masses, which is crucial when dealing with complex biological extracts. nih.gov For instance, HRESIMS data was instrumental in revising the structure of the related chlorosulfolipid, malhamensilipin A, revealing the presence of two sulfate (B86663) groups instead of the one originally proposed. nih.gov The combination of PILS (particle-into-liquid sampler) with HR-ESI-MS offers a novel approach for the molecular analysis of water-soluble organic fractions in various samples. nih.gov
Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Quantification
Ultra Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex matrices. measurlabs.com This method combines the superior separation power of UPLC with the specificity of tandem mass spectrometry (MS/MS). measurlabs.commdpi.com
This technique is widely used in pharmacokinetic studies and for the determination of trace amounts of substances in various biological and environmental samples. mdpi.comnih.gov
Chromatographic Methods for Isolation and Purification
The isolation and purification of this compound from its natural source, the microalga Ochromonas danica, requires effective chromatographic techniques. rsc.org Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. rotachrom.com
Column chromatography is a fundamental preparative technique used for the initial separation and purification of this compound from the crude extract. iipseries.orghilarispublisher.com In this method, the sample is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent or a solvent gradient. hilarispublisher.com Fractions are collected and analyzed to isolate the target compound. researchgate.net
Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate, is often employed to expedite the purification process. nih.gov Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency. iipseries.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common choice for the purification of lipids like this compound.
The selection of the appropriate chromatographic method and conditions is critical for obtaining pure this compound for subsequent structural and biological studies. frontiersin.org
Flash Chromatography and High-Performance Liquid Chromatography (HPLC) Challenges
The purification of this compound and its synthetic intermediates presents significant challenges for conventional chromatographic techniques like flash chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography, a common preparative technique used for rapid purification in organic synthesis, and HPLC, a high-resolution analytical and preparative method, have both encountered obstacles due to the inherent instability of the complex chlorosulfolipid structure. hplcvials.comscispace.comphenomenex.blog
Research efforts have highlighted several key difficulties:
Compound Instability : Certain intermediates in the synthesis of this compound have proven to be unstable under standard chromatographic conditions. nih.gov For instance, specific boronic ester precursors were found to be unstable to chromatographic purification, complicating the synthetic route. nih.gov This instability can lead to compound degradation on the stationary phase, resulting in lower yields and the generation of impurities. chromatographyonline.com
Elimination Reactions : During the synthesis of compounds structurally related to this compound, such as C15-DDS, undesirable elimination reactions were observed during column chromatography. ethz.ch This side reaction proved to be unavoidable, leading to small amounts of unknown elimination byproducts in the purified sample. ethz.ch
Resolution Issues : While HPLC generally offers higher resolution than flash chromatography, the complexity of reaction mixtures containing this compound analogues can still pose a challenge. hplcvials.comhawachhplccolumn.com Achieving baseline separation of structurally similar diastereomers and eliminating minor impurities often requires multiple, meticulous HPLC purification steps. scispace.com The inherent trade-off between speed and resolution means that while flash chromatography is faster, it may not provide the purity required for subsequent analytical or biological studies. hplcvials.comphenomenex.blog
Crystallographic Studies for Molecular Recognition
Single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional structure of molecules with atomic-level precision. researchgate.net In the study of this compound, crystallographic techniques have been instrumental in understanding its molecular recognition and conformational behavior, particularly when complexed with synthetic receptors.
A primary challenge in the crystallographic analysis of lipids like this compound is their often non-crystalline, oily nature, which makes obtaining X-ray quality single crystals difficult. nih.gov To overcome this, researchers have derivatized synthetic fragments of the molecule. For instance, ferrocene (B1249389) carboxylate esters of a key stereohexad intermediate were synthesized, which yielded crystalline solids suitable for X-ray analysis. nih.gov The resulting crystal structure revealed a "bent" conformation, consistent with predictions from computational and NMR studies. nih.gov
A significant advancement in this area involves the use of enantiopure alleno-acetylenic cage (AAC) receptors as hosts for fragments of the this compound chlorohydrin core. researchgate.netnih.govcaltech.edu These cage-like molecules provide a defined, hydrophobic cavity that facilitates the co-crystallization of the guest molecules. researchgate.netnih.govcaltech.edu Key findings from these crystallographic studies include:
Structure Elucidation : Solid-state X-ray analysis of the host-guest complexes provided unambiguous insight into the conformational preferences of various achiral and chiral derivatives of the this compound core within a confined environment. researchgate.netnih.govacs.org
Host-Guest Interactions : The crystal structures revealed the specific interactions responsible for molecular recognition, including hydrogen bonding, halogen bonding, and dispersion forces between the this compound fragment and the AAC receptor. researchgate.netnih.gov
Conformational Analysis : These studies allowed for the detailed examination of dihedral angles and the conformational switching of the encapsulated molecules, providing structural data that complements findings from solution-state NMR. researchgate.net
These crystallographic snapshots are crucial for understanding how the complex stereochemistry of this compound influences its interactions with other molecules, a fundamental aspect of its biological activity. rsc.org
Calorimetry and Binding Thermodynamics
Calorimetry provides direct measurement of the heat changes associated with molecular interactions, offering a comprehensive thermodynamic profile of the binding event. malvernpanalytical.combiaffin.com For this compound, calorimetric studies, specifically Isothermal Titration Calorimetry (ITC), have been employed to investigate the thermodynamics of its molecular recognition by synthetic receptors. nih.govcaltech.edu
The binding of a ligand to a receptor is governed by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). harvard.edu ITC experiments directly measure the binding enthalpy (ΔH), and from the data, the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS) can be determined. harvard.eduupm.esmpg.de
Studies on fragments of this compound complexed with alleno-acetylenic cage receptors have shown that binding is influenced by a delicate balance of these thermodynamic forces. nih.govcaltech.edu The analysis revealed that a strong contribution from conformational energies impacts the binding affinities, explaining why a tighter packing of the guest molecule within the receptor does not always result in a stronger association. nih.govcaltech.eduacs.org These thermodynamic investigations are essential for deciphering the driving forces behind molecular recognition events, including van der Waals interactions, hydrogen bonds, and hydrophobic effects. upm.esmdpi.com
Isothermal Titration Calorimetry (ITC) for Binding Affinities
Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique for quantifying ligand-binding affinities without the need for labeling or immobilization. malvernpanalytical.comnuvisan.com It provides a complete thermodynamic characterization of a binding event in a single experiment. malvernpanalytical.comnuvisan.com
In the context of this compound, ITC has been used to probe the enantioselective binding of its chiral fragments to enantiopure AAC receptors. nih.govcaltech.edu These experiments measure the heat released or absorbed as the guest molecule is titrated into a solution containing the host receptor. malvernpanalytical.comharvard.edu The resulting data provides the binding affinity (Kₐ), which is the inverse of the dissociation constant (Kₑ). nuvisan.com
The key findings from ITC studies on this compound fragments are:
Enantioselective Binding : Energetic differences were observed for the binding of different enantiomers. The difference in Gibbs free energy (ΔΔG) between diastereoisomeric complexes was found to be up to 0.7 kcal mol⁻¹ at 293 K. researchgate.netnih.gov
Enthalpy-Entropy Compensation : The ITC results demonstrated a classic case of enthalpy-entropy compensation. The stronger binding observed for one enantiomer was driven by a more favorable (more negative) change in enthalpy (ΔH). However, this was counteracted by a larger, unfavorable entropic penalty (TΔS), likely due to the tighter and more ordered binding within the receptor complex. nih.govcaltech.eduacs.org
The thermodynamic parameters obtained from these ITC experiments provide a detailed picture of the molecular interactions at play.
Mentioned Compounds
Role and Ecological Significance in Ochromonas Danica
Presence in Algal Membranes and Flagellar Structure
Danicalipin A is a major polar component found in high concentrations within the cellular and particularly the flagellar membranes of Ochromonas danica. rsc.orgnih.govrsc.org In fact, chlorosulfolipids constitute a significant portion of the total lipids in this alga, accounting for about 15% of the lipids and 3% of the dry weight of the cells. pitt.edu The membranes of Ochromonas danica are noteworthy for their minimal content of phospholipids (B1166683), which are fundamental components of most biological membranes. nih.gov It is proposed that this compound, along with other unusual polar lipids like a diacylated glycerol (B35011) ether of N,N,N-trimethylhomoserine, serves as a replacement for phospholipids in the cell membrane. nih.gov
The flagellum, a whip-like appendage crucial for cell locomotion, is comprised of a basal body embedded in the cell membrane, a hook, and a filament. news-medical.netcrestonepharma.commdpi.com The presence of this compound in high concentrations within the flagellar membrane suggests its integral role in the structure and function of this motile organelle. rsc.orgnih.gov
Hypothesized Functional Roles within the Organism
The unique structure of this compound, with a charged sulfate (B86663) group and multiple chlorine atoms along its hydrophobic chain, appears incompatible with the typical structure of a lipid bilayer. nih.gov This has led to hypotheses about its specific roles in influencing the physical properties of the membranes of O. danica.
Influence on Membrane Fluidity and Motility
Research suggests that this compound plays a crucial role in modulating membrane fluidity. nih.gov It is hypothesized that the array of chlorine atoms in this compound introduces a "kink" in the lipid chain, similar to the effect of cis-unsaturation in fatty acids. rsc.orgnih.govrsc.org This structural feature is thought to increase membrane fluidity. rsc.orgnih.gov Studies have shown that this compound can fluidize lipid bilayers, even those composed of saturated lipids. nih.gov It is believed to insert into the headgroup region of the lipid bilayer, altering the structure and phase behavior of the membrane. nih.gov
This increased membrane fluidity is directly linked to the motility of the organism. rsc.orgnih.gov In other biological systems, such as fish spermatozoa, a high content of lipids that increase membrane fluidity in the flagellar membrane is correlated with improved motility and sperm viability. rsc.orgnih.gov Consequently, it is hypothesized that this compound confers similar benefits to the flagellum of Ochromonas danica, enhancing its motility. rsc.orgnih.govethz.ch The detergent-like properties of this compound may also help to optimize the uptake of nutrients and the release of waste products by mediating membrane permeability. ethz.ch
Evolutionary and Competitive Implications
The production of a highly specialized and structurally complex molecule like this compound likely confers an evolutionary advantage to Ochromonas danica. ethz.chethz.ch The ability to thrive with membranes composed of such unusual lipids suggests a unique evolutionary path. ethz.ch The presence of this compound may allow the alga to maintain membrane function in specific environmental niches.
The release of cytotoxic chemicals, a phenomenon known as allelopathy, can provide a competitive advantage by inhibiting the growth of surrounding organisms. nih.gov While the direct allelopathic effects of this compound have not been extensively studied in its natural environment, its ability to disrupt the membranes of other organisms, including bacteria and various mammalian cell lines, has been demonstrated. rsc.orgnih.gov This suggests that this compound could play a role in inter-species competition, potentially deterring predators or competing microorganisms. nih.govnih.gov The development of such a complex molecule can be seen as a strategy to gain a competitive edge and ensure survival, a concept central to the Red Queen hypothesis where organisms must constantly evolve to survive against competing organisms. openacademia.net
Future Directions in Danicalipin a Research
Elucidation of Precise Biological Targets and Signaling Pathways
A primary focus for future research is the precise identification of the molecular targets and signaling pathways affected by Danicalipin A. Current studies have established that this compound significantly impacts the membranes of mammalian cells and the cell walls of gram-negative bacteria, increasing their permeability. ethz.chbgu.ac.il It is understood to insert into the lipid bilayer, altering its structure, thinning the membrane, and increasing its fluidity. nih.govresearchgate.netresearchgate.net This interaction is dependent on the molecule's specific stereochemistry and halogenation pattern. nih.govnih.gov
However, the exact mechanism of human toxicity and its broader biological functions are still poorly understood. nih.gov Future investigations will likely aim to move beyond the general effect on membrane integrity to identify specific protein or lipid interactions. Key research questions include:
Does this compound interact with specific membrane proteins, such as ion channels or receptors, to exert its cytotoxic effects?
What are the downstream signaling cascades activated upon membrane perturbation by this compound?
What are the specific enzymes responsible for the complex halogenation pattern during its biosynthesis in O. danica? nih.gov
Advanced techniques, such as subcellular localization studies using fluorescently tagged analogs and proteomic or lipidomic analyses of treated cells, will be crucial in answering these questions. nih.gov Identifying these precise targets is a critical step toward understanding its natural role in O. danica and harnessing its activity for potential therapeutic or biotechnological purposes. nih.gov
Exploration of Novel Synthetic Methodologies
The complex architecture of this compound, with its long aliphatic chain and multiple stereocenters adorned with chlorine atoms, has made it a popular and challenging target for total synthesis. nih.govescholarship.org Over the years, several research groups have developed elegant and increasingly efficient synthetic routes. acs.orgnih.gov Initial syntheses were lengthy, but second-generation approaches have significantly reduced the number of steps required. acs.orgnih.gov
Key strategies that have been successfully employed include:
Stereocontrolled additions to α,β-dichloroaldehydes. acs.orgnih.gov
Kinetic resolution of complex chlorinated vinyl epoxide intermediates. acs.orgnih.gov
Convergent Z-selective alkene cross-metathesis to connect complex fragments. acs.orgnih.gov
Diastereoselective chlorination of allylic alcohols. escholarship.org
1,3-dipolar coupling to join chlorinated fragments stereoselectively. acs.orgacs.org
A scalable 12-step synthesis yielding gram-scale quantities of this compound has been reported, which has been instrumental in enabling detailed biological investigations. ethz.chbgu.ac.ilnih.gov Despite these successes, there is still room for improvement. Future synthetic explorations will likely focus on:
Designing catalytic and enantioselective methods for the chlorination steps to avoid the use of stoichiometric reagents and chiral auxiliaries. acs.org
Creating more flexible synthetic platforms that allow for the easy generation of a diverse library of this compound analogs with varied chlorination patterns and functional groups. acs.org
The development of such methodologies is essential not only for producing sufficient quantities of the natural product for study but also for systematically exploring its structure-activity relationships (SAR). ethz.chacs.org
Table 1: Comparison of Selected Total Synthesis Approaches for this compound
| Research Group | Key Strategy | Number of Steps (Longest Linear Sequence) | Reference |
|---|---|---|---|
| Vanderwal (2009) | Alkene oxidation reactions | 12 (racemic) | escholarship.orgnih.gov |
| Yoshimitsu (2011) | 1,3-dipolar cycloaddition | 13 (enantioselective) | acs.orgacs.org |
| Vanderwal (2014) | Z-selective cross metathesis, kinetic resolution | 9 (enantioselective) | acs.orgnih.gov |
| Carreira (2016) | Cross-metathesis, Ghosez's reagent for chlorination | 12 (enantioselective) | nih.govethz.ch |
Advanced Computational Modeling for Structure-Function Prediction
Computational chemistry has already played a significant role in understanding this compound. rsc.orgrsc.org Density Functional Theory (DFT) calculations and J-based configuration analysis have been used to determine the solution-state conformations of this compound and its diastereomers. nih.govrsc.org These studies revealed that the natural product adopts a characteristic "bent" or "kinked" shape due to gauche interactions between vicinal chlorine atoms, a feature thought to be crucial for its biological activity. nih.govnih.govacs.org
Furthermore, both coarse-grained and atomistic molecular dynamics (MD) simulations have been employed to model the interaction of this compound with lipid bilayers. acs.orgacs.org These simulations support a model where this compound inserts at the membrane's hydrophobic/hydrophilic interface, with the sulfate (B86663) groups remaining hydrated while the chlorinated chain is buried within the hydrophobic core. nih.govacs.org This insertion disrupts lipid packing, thins the bilayer, and increases fluidity. nih.govacs.org MD simulations have also suggested that this compound preferentially forms a stable monolayer membrane structure, which may be relevant to its function in the flagellar membrane of O. danica. acs.orgacs.org
Future computational efforts are expected to build upon this foundation:
Predictive Modeling: Advanced simulations could be used to predict the biological activity of novel, not-yet-synthesized analogs. By modeling how changes in chlorination, stereochemistry, or functional groups affect the molecule's shape and interaction with membranes, researchers can prioritize the synthesis of analogs with desired properties. rsc.orgrsc.org
Target Interaction: As potential protein targets are identified, computational docking and MD simulations will be invaluable for modeling the specific binding interactions between this compound and these targets at an atomic level.
Membrane Dynamics: More sophisticated simulations could explore the effects of this compound on complex, multi-component membranes that more closely mimic biological systems, providing deeper insights into its influence on membrane domains, curvature, and protein function.
These computational approaches, when used in close concert with synthetic chemistry and biological testing, will accelerate the exploration of the structure-function landscape of chlorosulfolipids. rsc.org
Development of Chemically Modified this compound Analogs for Specific Applications
The synthesis of analogs and diastereomers has been a cornerstone of this compound research, providing crucial insights into its mode of action. nih.govrsc.org Studies comparing natural (+)-Danicalipin A with its unchlorinated parent compound (1,14-docosane disulfate) and its diol precursor have unequivocally demonstrated that both the chlorine atoms and the sulfate groups are essential for its biological activity. ethz.chbgu.ac.ilnih.gov
Furthermore, the synthesis and biological evaluation of diastereomers, such as (+)-16-epi- and (+)-11,15-di-epi-danicalipin A, have highlighted the profound impact of stereochemistry. nih.govrsc.org While the 16-epi diastereomer, which adopts a more linear conformation, showed similar activity to the natural product in some assays, the more flexible 11,15-di-epi isomer had no effect on membrane permeability yet was significantly more toxic to certain cancer cell lines. nih.govrsc.org This striking result underscores that subtle changes in the molecule's 3D shape can lead to dramatic differences in its biological profile. nih.govrsc.org
Table 2: Cytotoxicity of this compound and its Diastereomers
| Compound | EC50 vs. HT-29 Cells (μM) | Effect on E. coli Membrane Permeability | Reference |
|---|---|---|---|
| (+)-Danicalipin A (1) | 14.7 ± 0.4 | Yes | nih.govrsc.org |
| (+)-16-epi-Danicalipin A (2) | 10.9 ± 0.1 | Yes | nih.govrsc.org |
| (+)-11,15-di-epi-Danicalipin A (3) | 3.7 ± 0.6 | No | nih.govrsc.org |
This ability to decouple different biological effects through stereochemical modification opens up exciting avenues for future research. The development of chemically modified analogs will be aimed at specific applications:
Therapeutic Leads: By systematically altering the chlorination pattern and other functional groups, it may be possible to design analogs that enhance a specific desired activity (e.g., cytotoxicity against cancer cells) while minimizing others (e.g., general membrane disruption). nih.gov
Biological Probes: Analogs incorporating fluorescent labels or photoaffinity tags could be synthesized to visualize the molecule's journey within a cell and to covalently link to and identify its precise biological targets.
Drug Delivery Vehicles: Given its ability to increase membrane permeability, non-toxic analogs of this compound could be explored as permeation enhancers to improve the cellular uptake of other therapeutic agents. ethz.chbgu.ac.il
The continued development of synthetic strategies will be paramount to accessing these novel structures and unlocking the full potential of the this compound scaffold. ethz.ch
Q & A
Q. How is Danicalipin A structurally characterized, and what analytical techniques are essential for its identification?
this compound is characterized by a 12-carbon alkyl chain with three chlorine substituents (two at terminal positions) and a sulfate group (SO₃⁻) at one end . Key techniques include nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For derivatives, computational methods like density functional theory (DFT) are used to validate low-energy conformers against experimental NMR data .
Q. What are the established synthetic routes for this compound, and what challenges arise in achieving stereoselectivity?
Retrosynthetic approaches focus on modular assembly of the chlorinated alkyl chain and sulfate group, often employing stereoselective halogenation strategies . Challenges include controlling the stereochemistry at C11, C13, and C16 positions, which require chiral catalysts or auxiliaries. For example, enantioselective dihalogenation methods are critical for accessing specific stereoisomers .
Q. How do researchers ensure the purity and reproducibility of this compound synthesis?
Purity is verified via HPLC with UV/Vis or evaporative light scattering detection (ELSD). Reproducibility hinges on detailed experimental protocols, including solvent systems, temperature gradients, and catalyst loadings. All synthetic steps must be documented with spectral data (¹H/¹³C NMR, IR) and chromatograms, adhering to journal guidelines for supplementary materials .
Advanced Research Questions
Q. What computational methods are employed to resolve conformational ambiguities in this compound derivatives, and how do they reconcile with experimental data?
DFT calculations are used to screen low-energy conformers of stereoisomers. For instance, 16 stereoisomers of this compound were analyzed, with 2,187 conformers initially considered. Computational results are cross-validated with solution-state NMR to identify dominant conformers, particularly in regions like C11–C16, where gauche effects influence stability . Discrepancies between calculated and observed data may arise from solvent effects or dynamic equilibria, necessitating molecular dynamics (MD) simulations for resolution.
Q. How does stereochemical variation in this compound impact its biological activity, and what assays are used to evaluate this?
Q. What methodological strategies address contradictions in reported conformational data for this compound derivatives?
Contradictions often arise from differing experimental conditions (e.g., solvent polarity) or computational parameters. To resolve these:
- Systematic solvent screens in NMR studies.
- Conformational clustering algorithms to identify dominant populations.
- Comparative DFT studies with varying basis sets (e.g., B3LYP vs. M06-2X) . Transparent reporting of computational parameters (e.g., dielectric constant, convergence criteria) is essential for reproducibility .
Q. How can researchers design experiments to probe the ecological or evolutionary role of this compound in its native organism?
Hypothesis-driven approaches include:
- Gene knockout studies to disrupt biosynthetic pathways and observe phenotypic changes.
- Metabolomic profiling under stress conditions (e.g., predation, nutrient limitation).
- Comparative genomics to identify conserved biosynthetic gene clusters. Experimental design must account for ethical guidelines for preclinical studies, including organismal welfare and data transparency .
Methodological Best Practices
- Data Reporting : Include raw spectral data, computational input files, and statistical codes in supplementary materials to enable replication .
- Conflict Resolution : Use funnel plots or sensitivity analyses to address data variability in biological assays .
- Literature Gaps : Prioritize understudied stereoisomers (e.g., 11,15-di-epi-danicalipin A) for novel structure-activity insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
